

Fluorescent NIR 885: A Technical Guide to its Photoprotective Potential

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Compound of Interest		
Compound Name:	Fluorescent NIR 885	
Cat. No.:	B174012	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) radiation constitutes a significant portion of the solar spectrum that reaches the Earth's surface. While the damaging effects of ultraviolet (UV) radiation are well-established, the impact of NIR radiation on skin health is an area of growing research interest. Emerging evidence suggests that NIR can induce cellular responses, including the generation of reactive oxygen species (ROS), which contribute to photoaging and other photodamage. This has led to the exploration of photoprotective agents that specifically target the NIR region. **Fluorescent NIR 885**, a cyanine-based dye, has been identified as a potential candidate for such applications. This technical guide provides a comprehensive overview of the available information on **Fluorescent NIR 885** and outlines relevant experimental protocols and potential signaling pathways involved in its photoprotective action.

Core Compound: Fluorescent NIR 885

Fluorescent NIR 885 is a near-infrared absorbing cyanine dye.[1] Its potential as a photoprotective agent is primarily mentioned in patent literature, specifically WO2014006589, which describes its use in cosmetic compositions.[1] Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. Their extended π -conjugated systems are responsible for their strong absorption in the NIR spectrum.



Table 1: Properties of Fluorescent NIR 885

Property	Value/Information	Source
Chemical Class	Cyanine Dye	[1]
CAS Number	177194-56-8	
Application	Photoprotective Agent	[1]
Mentioned in	Patent WO2014006589	[1]

Note: Quantitative data on photostability, quantum yield, and specific photoprotective efficacy (e.g., Sun Protection Factor) for **Fluorescent NIR 885** are not readily available in the public domain.

Experimental Protocols for Assessing Photoprotective Efficacy

While specific protocols for **Fluorescent NIR 885** are not published, the following established methods can be adapted to evaluate its photoprotective capabilities.

In Vitro Sun Protection Factor (SPF) Determination

This protocol determines the effectiveness of a photoprotective agent in absorbing or blocking UV radiation.

Methodology:

- Sample Preparation: Prepare a formulation containing Fluorescent NIR 885 at a desired concentration in a suitable vehicle.
- Substrate Application: Apply a standardized amount (e.g., 1.3 mg/cm²) of the formulation evenly onto a roughened polymethyl methacrylate (PMMA) plate.[2]
- Spectrophotometric Measurement: Measure the absorbance of the sample-coated plate in the UV range (290-400 nm) using a spectrophotometer equipped with an integrating sphere.
 [2]



 SPF Calculation: The in vitro SPF is calculated from the absorbance values using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.

Cellular Photoprotection Assay

This assay assesses the ability of the compound to protect human skin cells from UV-induced damage.

Methodology:

- Cell Culture: Culture human keratinocytes (e.g., HaCaT cells) or dermal fibroblasts in appropriate cell culture conditions.
- Treatment: Pre-incubate the cells with various concentrations of **Fluorescent NIR 885** for a defined period (e.g., 24 hours).
- UVB Irradiation: Expose the cells to a controlled dose of UVB radiation known to induce significant cell death in unprotected cells.
- Cell Viability Assessment: After a post-irradiation incubation period (e.g., 24-48 hours), determine cell viability using a standard method such as the MTT assay or neutral red uptake assay.[3]
- Data Analysis: Compare the viability of cells treated with Fluorescent NIR 885 to that of untreated, irradiated control cells to determine the percentage of photoprotection.

Reactive Oxygen Species (ROS) Production Assay

This protocol measures the capacity of the compound to mitigate the generation of ROS in cells upon exposure to radiation.

Methodology:

Cell Culture and Treatment: Culture human keratinocytes and treat them with Fluorescent
NIR 885 as described in the cellular photoprotection assay.



- Fluorescent Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[4]
- Irradiation: Expose the cells to UV or a combination of UV and NIR radiation.
- Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS.[4]
- Analysis: Compare the ROS levels in cells treated with Fluorescent NIR 885 to those in untreated, irradiated cells.

DNA Damage Assessment

This assay evaluates the ability of the compound to prevent DNA damage in cells following UV exposure.

Methodology:

- Cell Culture, Treatment, and Irradiation: Follow the same initial steps as the cellular photoprotection assay.
- DNA Extraction: After irradiation, lyse the cells and extract the genomic DNA.
- DNA Damage Quantification: Quantify DNA damage using methods such as the comet assay (single-cell gel electrophoresis) to detect DNA strand breaks or by using specific antibodies to detect UV-induced photoproducts like cyclobutane pyrimidine dimers (CPDs) via an ELISA-based method.[5][6]
- Analysis: Compare the extent of DNA damage in cells treated with Fluorescent NIR 885 to that in unprotected, irradiated cells.

Potential Signaling Pathways in Photoprotection

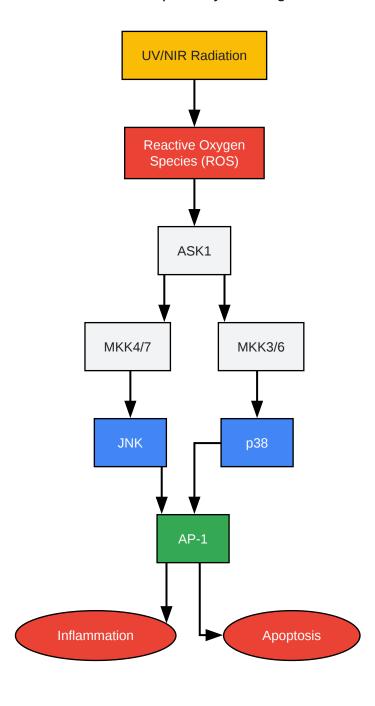
The photoprotective effects of NIR agents like **Fluorescent NIR 885** may involve the modulation of several key cellular signaling pathways that respond to radiation-induced stress. While specific studies on **Fluorescent NIR 885** are unavailable, the following pathways are



known to be activated by UV and, in some cases, NIR radiation, and are critical in determining cell fate.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

UV radiation is a potent activator of the MAPK pathways (ERK, JNK, and p38), which are involved in regulating inflammation, apoptosis, and cellular stress responses.[7][8] Photoprotective agents can modulate these pathways to mitigate the damaging effects of UV.





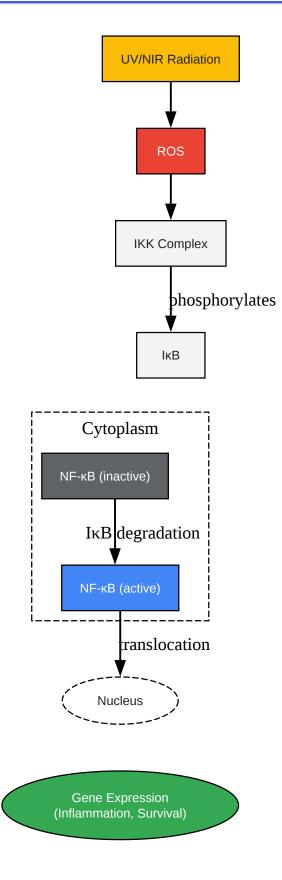
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Caption: MAPK signaling pathway activated by radiation-induced ROS.

NF-kB Signaling Pathway

The transcription factor NF-κB is a critical regulator of the inflammatory response. Both UV and ionizing radiation can activate NF-κB, leading to the expression of pro-inflammatory cytokines and cell survival genes.[9][10][11][12]





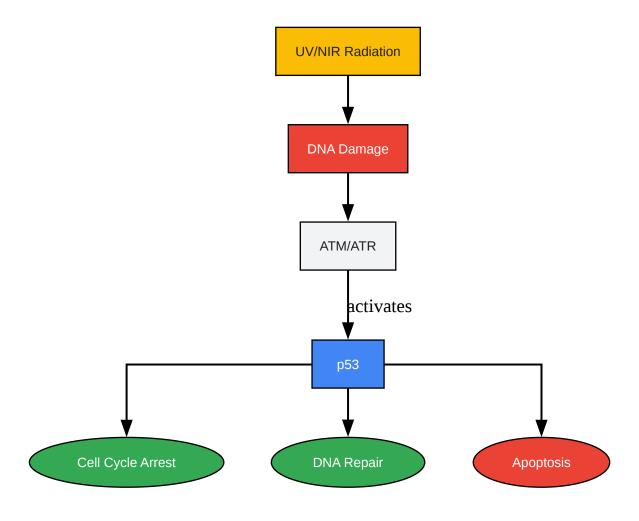
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Caption: NF-kB signaling pathway in response to radiation.



p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage. UV and IR radiation can induce p53 activation, leading to cell cycle arrest, DNA repair, or apoptosis.[13][14][15]



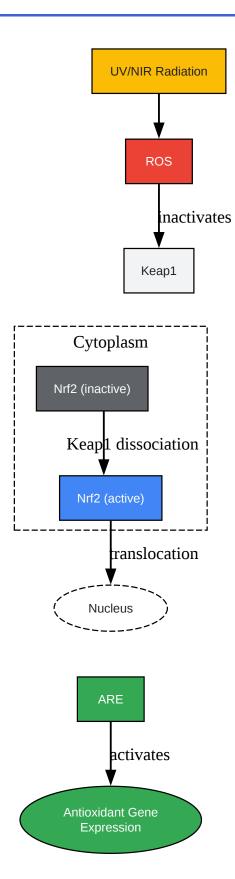
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Caption: p53 signaling pathway in response to DNA damage.

Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of numerous antioxidant and cytoprotective genes, which can confer photoprotection.[1][16]





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